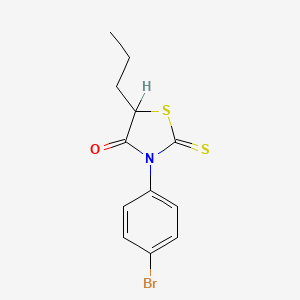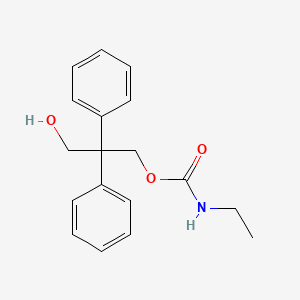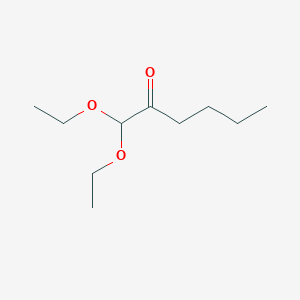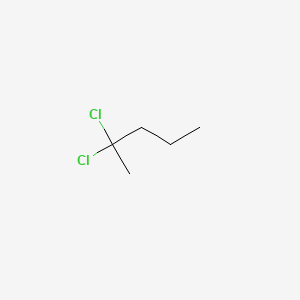
2,2-Dichloropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloropentane is an organic compound with the molecular formula C5H10Cl2. It is a chlorinated hydrocarbon, specifically a dichlorinated derivative of pentane. The compound is characterized by the presence of two chlorine atoms attached to the second carbon atom in the pentane chain. This structural arrangement imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dichloropentane can be synthesized through the chlorination of pentane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms on the pentane molecule. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Catalyst: Ultraviolet light or radical initiators such as benzoyl peroxide.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors where pentane and chlorine gas are introduced, and the reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloropentane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Dehydrochlorination can occur, leading to the formation of alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in an aprotic solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of alcohols, amines, or other substituted hydrocarbons.
Elimination: Formation of pentenes or other alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of pentane or other reduced hydrocarbons.
Scientific Research Applications
2,2-Dichloropentane has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other chlorinated compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound for studying the metabolism of chlorinated hydrocarbons.
Industry: Utilized in the production of specialty chemicals, solvents, and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 2,2-Dichloropentane involves its interaction with various molecular targets and pathways. The compound can undergo metabolic activation in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can result in various biological effects, including cytotoxicity, mutagenicity, and enzyme inhibition.
Comparison with Similar Compounds
2,2-Dichloropentane can be compared with other similar compounds such as:
1,5-Dichloropentane: A dichlorinated derivative with chlorine atoms at the terminal positions.
2,2-Dichlorobutane: A similar structure with a shorter carbon chain.
2,2-Dichloropropane: An even shorter chain with similar chlorination.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and physical properties compared to its analogs. The presence of two chlorine atoms on the same carbon atom makes it a valuable compound for studying the effects of geminal dichlorination on chemical and biological systems.
Properties
CAS No. |
34887-14-4 |
|---|---|
Molecular Formula |
C5H10Cl2 |
Molecular Weight |
141.04 g/mol |
IUPAC Name |
2,2-dichloropentane |
InChI |
InChI=1S/C5H10Cl2/c1-3-4-5(2,6)7/h3-4H2,1-2H3 |
InChI Key |
MNXVHBFCELLVBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14692850.png)
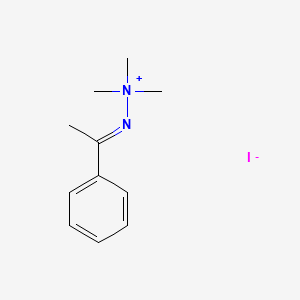
![4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14692867.png)
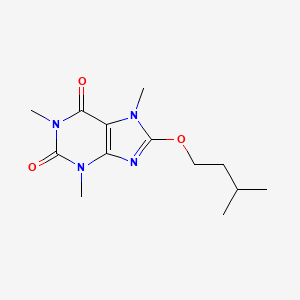
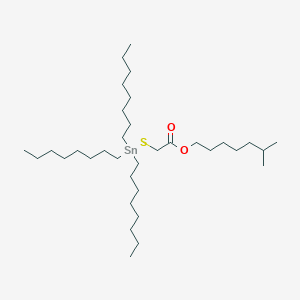
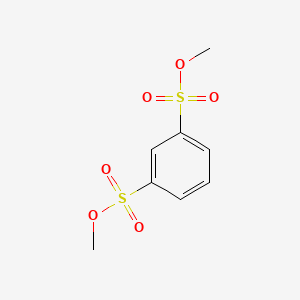
![Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate](/img/structure/B14692887.png)
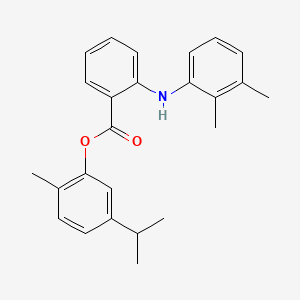
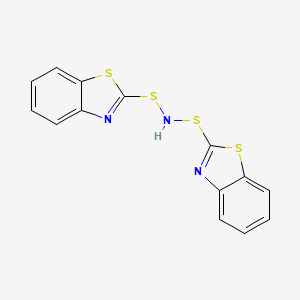
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-4-carboxamide](/img/structure/B14692910.png)
